molecular formula C12H15Cl2N3O3S B2378356 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 309278-23-7

1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B2378356
CAS No.: 309278-23-7
M. Wt: 352.23
InChI Key: MYCYYYGAIMVLGH-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C12H15Cl2N3O3S and a molecular weight of 352.24 g/mol . It is part of a class of compounds known as phenylsulfonylpiperidine carbohydrazides, which are of significant interest in medicinal chemistry and drug discovery research. These compounds are frequently explored as versatile scaffolds for the development of novel therapeutic agents. The core structure incorporates both a sulfonamide and a hydrazide functional group, which are known to contribute to a molecule's ability to interact with biological targets. While specific biological data for this exact compound is limited, closely related analogues have been investigated for a range of potential pharmacological activities. Research on similar piperidine-4-carbohydrazide derivatives suggests potential applications in areas such as antibacterial, antiviral, and anticancer agent development . The presence of the dichlorophenyl group may enhance lipophilicity and influence binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical analysis. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O3S/c13-9-1-2-10(14)11(7-9)21(19,20)17-5-3-8(4-6-17)12(18)16-15/h1-2,7-8H,3-6,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCYYYGAIMVLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Potential

Research has indicated that derivatives of piperidine, including 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide, exhibit significant antidiabetic properties. In studies evaluating piperidine derivatives as potential antidiabetic agents, it was found that they can effectively inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. For instance, the compound demonstrated an IC50 value of approximately 9.86 μM for α-glucosidase inhibition, which is comparable to standard antidiabetic drugs .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and bacterial infections. The synthesized derivatives showed promising results with low IC50 values in enzyme inhibition assays, indicating their potency as therapeutic agents .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with bacterial cell walls or metabolic pathways, leading to significant antibacterial activity .

Case Study 1: Antidiabetic Activity

A study published in the Molecules journal highlighted the synthesis of several piperidine derivatives, including this compound. These compounds were tested for their ability to lower blood glucose levels in diabetic rat models. The results showed a marked reduction in glucose levels post-treatment compared to control groups, suggesting the compound's efficacy as a potential antidiabetic agent .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers synthesized a series of piperidine-based compounds and evaluated their effects on AChE and urease activities. The findings revealed that this compound exhibited strong inhibitory effects with IC50 values significantly lower than those of existing treatments .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50 Value (μM)Reference
Antidiabeticα-Glucosidase Inhibition9.86
Enzyme InhibitionAcetylcholinesteraseLow
AntimicrobialBacterial Cell Wall InteractionVaries

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS: 898139-97-4) Molecular formula: C₁₄H₂₁N₃O₃S Key difference: Replaces chlorine atoms with methyl groups on the phenyl ring.

Key difference: Methoxy group introduces electron-donating properties, which may enhance metabolic stability but reduce electrophilic reactivity .

1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]piperidine-4-carbohydrazide

  • Molecular formula: C₁₉H₂₂N₄O₃S
  • Key difference: Incorporates a pyridinylmethylene hydrazide extension, enabling π-π stacking interactions in enzyme binding .

Core Modifications

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (Compounds 5–24) Structure: Replace carbohydrazide with carboxamide and introduce sulfamoylbenzoyl groups. Example: Compound 5 (C₂₄H₃₀N₄O₅S) exhibits a 3-methoxyphenylpiperazine substituent, yielding 39% via EDCI/HOBt-mediated coupling .

Biological Activity

1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide, identified by CAS number 309278-23-7, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₅Cl₂N₃O₃S
  • Molecular Weight : 352.24 g/mol
  • CAS Number : 309278-23-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme activity.

Bacterial StrainInhibition Zone (mm)Reference
E. coli20
Staphylococcus aureus18
Pseudomonas aeruginosa15

2. Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)Reference
Acetylcholinesterase25
Urease30

3. Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.

Case Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized piperidine derivatives for their biological activities, including the aforementioned compound. The findings highlighted its significant antibacterial and enzyme inhibitory effects, suggesting its potential as a lead compound for drug development .

Another investigation focused on the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The study found that modifications to the piperidine ring significantly influenced biological activity, paving the way for optimized drug design .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldEvidence Source
pH9–10Prevents hydrolysis
Reaction Time4–6 hoursMaximizes conversion
Temperature20–25°CMinimizes side products

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

¹H/¹³C NMR : Confirms sulfonyl and piperidine ring integration. For example, sulfonyl protons appear as distinct singlets (δ 7.4–8.0 ppm), while piperidine CH₂ groups resonate at δ 1.5–3.5 ppm .

IR Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) functional groups .

Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

HPLC/MS : Ensures molecular ion ([M+H]⁺) consistency and absence of impurities .

Advanced: How can coupling reactions be optimized when introducing diverse sulfonyl groups to the piperidine scaffold?

Methodological Answer:
Optimization strategies include:

Coupling Agents : Use EDCI/HOBt in anhydrous CH₃CN to activate carboxylic intermediates, enhancing amide bond formation efficiency .

Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) improve reagent solubility and reaction homogeneity .

Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase sulfonyl reactivity, reducing reaction time .

Q. Table 2: Substituent Impact on Coupling Efficiency

SubstituentYield Range (%)Reaction Time (h)Evidence Source
4-Methoxyphenyl6412
3-Chlorophenyl5218
2,5-Dichlorophenyl39–7124

Advanced: How should researchers resolve contradictory biological activity data across derivatives?

Methodological Answer:

Dose-Response Analysis : Validate activity trends across multiple concentrations to rule out assay-specific artifacts .

Structural Validation : Confirm derivative purity via XRD or 2D NMR to exclude structural misassignment .

Computational Modeling : Use docking studies (e.g., AutoDock) to correlate substituent effects with target binding affinities .

Example : In carbonic anhydrase inhibition studies, 4-methoxyphenyl derivatives (IC₅₀ = 12 nM) outperformed chlorinated analogs (IC₅₀ = 45 nM) due to enhanced hydrophobic interactions .

Advanced: How do electronic and steric effects of phenyl substituents modulate enzyme inhibitory activity?

Methodological Answer:

Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance sulfonyl electrophilicity, improving enzyme active-site binding .

Steric Effects : Bulky substituents (e.g., 3-methylphenyl) reduce activity by hindering fit into hydrophobic pockets .

Hybrid Effects : Methoxy groups balance electron donation and steric bulk, optimizing interactions (e.g., 4-methoxyphenyl in showed 64% yield and high potency) .

Q. Table 3: Substituent Effects on Enzyme Inhibition

SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)Evidence Source
4-Methoxy12-9.8
2,5-Dichloro45-7.2
3-Methyl89-6.5

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Stability Monitoring : Regular HPLC checks (every 6 months) detect degradation (e.g., hydrazide oxidation to carboxylic acids) .

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